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Compound of Interest

Compound Name: 6-chloro-8-methyl-9H-purine

Cat. No.: B183387 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
6-Chloro-8-methyl-9H-purine is a pivotal heterocyclic building block in the synthesis of a

diverse array of biologically active molecules. Its purine core, a fundamental component of

nucleic acids, coupled with a reactive chlorine atom at the 6-position and a methyl group at the

8-position, makes it a highly valuable intermediate for the development of novel therapeutics.

The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a

wide range of functional groups, while the 8-methyl group can influence the molecule's

interaction with biological targets. This guide provides a comprehensive overview of the

synthesis, reactivity, and applications of 6-chloro-8-methyl-9H-purine, with a focus on its role

in the generation of potent kinase inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties of 6-chloro-8-methyl-9H-purine is

presented in the table below.
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Property Value Reference

Molecular Formula C₆H₅ClN₄ [1]

Molecular Weight 168.58 g/mol [1]

CAS Number 92001-52-0 [1]

Appearance Solid

InChI

1S/C6H5ClN4/c1-3-10-4-5(7)8-

2-9-6(4)11-3/h2H,1H3,

(H,8,9,10,11)

SMILES Cc1nc2c(Cl)ncnc2[nH]1

Synthesis of 6-Chloro-8-methyl-9H-purine
The synthesis of 6-chloro-8-methyl-9H-purine can be achieved through several routes. A

common and efficient method involves the cyclization of a substituted pyrimidine derivative.

Experimental Protocol: One-Pot Synthesis from 4,5-
Diamino-6-chloropyrimidine
This protocol describes a one-pot synthesis of 6-chloro-8-substituted-9H-purines, which can be

adapted for the synthesis of the 8-methyl derivative.

Materials:

4,5-Diamino-6-chloropyrimidine

Acetic acid (or other appropriate carboxylic acid/aldehyde)

Pyridine (or another suitable catalyst/solvent)

Reflux apparatus

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica

gel)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.synblock.com/product/92001-52-0.html
https://www.synblock.com/product/92001-52-0.html
https://www.synblock.com/product/92001-52-0.html
https://www.benchchem.com/product/b183387?utm_src=pdf-body
https://www.benchchem.com/product/b183387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

To a solution of 4,5-diamino-6-chloropyrimidine in a suitable solvent such as pyridine, add an

equimolar amount of acetic acid.

Heat the reaction mixture to reflux for 1.5 to 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford 6-chloro-8-
methyl-9H-purine.

Yields for this type of reaction are reported to be in the range of 75-90%.

Synthesis Workflow

4,5-Diamino-6-chloropyrimidine

Reaction Mixture
(Pyridine, Reflux)

Acetic Acid

Work-up & Purification 6-Chloro-8-methyl-9H-purine

Click to download full resolution via product page

One-pot synthesis of 6-chloro-8-methyl-9H-purine.

Reactivity and Applications as a Synthetic
Intermediate
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The utility of 6-chloro-8-methyl-9H-purine as a synthetic intermediate stems from the high

reactivity of the C6-chloro substituent towards nucleophilic aromatic substitution (SNAr). This

allows for the facile introduction of a variety of substituents, leading to diverse libraries of

purine derivatives.

Nucleophilic Substitution Reactions
The chlorine atom at the 6-position can be readily displaced by a range of nucleophiles,

including amines, thiols, and alkoxides.

Reaction with primary and secondary amines is a widely used strategy to synthesize 6-amino-

8-methylpurine derivatives, which are often investigated for their biological activities.

General Experimental Protocol for Amination:

Dissolve 6-chloro-8-methyl-9H-purine in a suitable solvent such as ethanol, isopropanol, or

DMF.

Add an excess of the desired amine (typically 2-3 equivalents).

A base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl

generated during the reaction.

Heat the reaction mixture, typically at reflux, for several hours until the starting material is

consumed (monitored by TLC).

After cooling, the solvent is removed under reduced pressure.

The residue is then subjected to standard aqueous work-up and purification by crystallization

or column chromatography.

Reaction Scheme
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6-Chloro-8-methyl-9H-purine

6-(R1R2-amino)-8-methyl-9H-purine

Base, Heat

R1R2NH
(Amine)

Click to download full resolution via product page

General amination of 6-chloro-8-methyl-9H-purine.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions,

provide powerful methods for the formation of carbon-carbon bonds at the C6 position of the

purine ring. These reactions enable the introduction of aryl, heteroaryl, and alkynyl groups,

significantly expanding the chemical space accessible from 6-chloro-8-methyl-9H-purine.

General Conditions for Suzuki Coupling:

Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), etc.

Base: K₂CO₃, Na₂CO₃, Cs₂CO₃

Solvent: Toluene, DME, or aqueous solvent mixtures

Boronic Acid/Ester: The desired aryl or vinyl boronic acid or ester.

General Conditions for Sonogashira Coupling:

Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂

Copper Co-catalyst: CuI

Base: A tertiary amine such as triethylamine or diisopropylethylamine

Solvent: THF, DMF
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Alkyne: The terminal alkyne to be coupled.

Application in the Synthesis of Biologically Active
Molecules
Derivatives of 6-chloro-8-methyl-9H-purine have shown significant promise in drug discovery,

particularly in the development of kinase inhibitors for the treatment of cancer.

Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a

hallmark of many cancers. Purine-based compounds have been extensively explored as CDK

inhibitors. The 6-substituted-8-methylpurine scaffold has been shown to be a promising

pharmacophore for the development of selective CDK inhibitors.

Quantitative Data: In Vitro Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of 6-

(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives against

various human cancer cell lines. Although these compounds are not direct derivatives of 6-
chloro-8-methyl-9H-purine, they highlight the potential of the 6-substituted purine scaffold.

Compound Huh7 (Liver) HCT116 (Colon) MCF7 (Breast)

5 1.8 ± 0.1 2.3 ± 0.1 1.5 ± 0.1

6 2.0 ± 0.1 2.5 ± 0.1 1.8 ± 0.1

5-Fluorouracil 4.8 ± 0.2 3.5 ± 0.1 4.1 ± 0.2

Fludarabine 3.9 ± 0.1 4.2 ± 0.2 3.7 ± 0.1

Data adapted from

Reference[2].

CDK Signaling Pathway in Cell Cycle Regulation
CDKs, in complex with their regulatory partners, cyclins, drive the progression of the cell cycle

through distinct phases (G1, S, G2, M). The activity of these complexes is tightly regulated. In
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many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Purine-based

CDK inhibitors act by competing with ATP for the binding site on the CDK, thereby inhibiting its

kinase activity and arresting the cell cycle.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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